(S)-7-Methoxychroman-3-amine hcl
Description
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(3S)-7-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9;/h2-3,5,8H,4,6,11H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
MEDKKMCXWLRRSU-QRPNPIFTSA-N |
Isomeric SMILES |
COC1=CC2=C(C[C@@H](CO2)N)C=C1.Cl |
Canonical SMILES |
COC1=CC2=C(CC(CO2)N)C=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Methoxychroman-3-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Methoxylation: Introduction of the methoxy group at the 7-position using methanol and a suitable catalyst.
Amination: Introduction of the amine group at the 3-position using ammonia or an amine source under specific conditions.
Formation of Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (S)-7-Methoxychroman-3-amine hydrochloride may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Methoxychroman-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemical Properties and Structure
(S)-7-Methoxychroman-3-amine hydrochloride features a unique structure characterized by a methoxy group at the 7th position and an amine group at the 3rd position of the chroman ring. Its molecular formula is C_{10}H_{13}ClN O_2, with a molecular weight of approximately 215.67 g/mol. The presence of both methoxy and amine functional groups enhances its chemical reactivity and biological activity, making it a valuable compound in research and therapeutic applications.
Pharmacological Applications
-
Antidepressant Potential :
- Research indicates that compounds structurally related to (S)-7-Methoxychroman-3-amine hydrochloride may interact with serotonin and dopamine receptors, suggesting potential antidepressant properties. This interaction could lead to the development of new treatments for mood disorders.
-
Anticancer Activity :
- A study demonstrated that derivatives of methoxychroman compounds exhibit cytotoxic properties against various cancer cell lines. The substitution of functional groups in the chroman structure can enhance these anticancer effects, indicating that (S)-7-Methoxychroman-3-amine hydrochloride could be explored for its potential as an anticancer agent .
-
Neurological Disorders :
- The compound's binding affinity to neurotransmitter receptors positions it as a candidate for further research into treatments for neurological disorders, such as schizophrenia and bipolar disorder. Its receptor profile may offer advantages over existing medications by minimizing side effects while maintaining efficacy .
Case Study 1: Anticancer Activity
A study focused on synthesizing novel derivatives of 7-methoxychroman compounds found that certain modifications significantly increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural variations in enhancing biological activity, suggesting that (S)-7-Methoxychroman-3-amine hydrochloride could be further modified for improved efficacy .
Case Study 2: Neuropharmacological Effects
In another investigation, researchers evaluated the neuropharmacological effects of methoxy-substituted chroman derivatives. They found that these compounds exhibited significant activity at serotonin receptors, proposing their use in developing new antidepressants with fewer side effects compared to traditional therapies .
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Methoxy-chroman | Lacks amine group; only contains methoxy | Simpler structure; serves as a precursor |
| Chroman-3-yl-methylamine | Lacks methoxy group; contains methylamine | Different functional profile |
| (R)-8-Methoxychroman-4-amine hydrochloride | Methoxy at position 8; amine at position 4 | Variation affects biological activity |
| (R)-6-Methoxychroman-4-amine hydrochloride | Methoxy at position 6; amine at position 4 | Similar but distinct pharmacological properties |
The unique combination of methoxy and amine functionalities in (S)-7-Methoxychroman-3-amine hydrochloride enhances its potential applications compared to its analogs.
Mechanism of Action
The mechanism of action of (S)-7-Methoxychroman-3-amine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. 7-Methoxy-3-Chromanone (C₁₀H₁₀O₃)
- Key Differences : Replaces the amine group at position 3 with a ketone.
- Applications: Intermediate in synthesizing flavanones or antioxidants .
2.1.2. 3-Formyl-5-methoxychromone (C₁₁H₈O₄)
- Key Differences : Chromone (benzopyran-4-one) core with a formyl group at position 3 and methoxy at position 3.
- Implications : The electron-withdrawing formyl group may reduce metabolic stability compared to the amine. Chromones are often explored as kinase inhibitors or anti-inflammatory agents .
2.1.3. 4-Iodo-5-methoxypyridin-3-amine (C₆H₇IN₂O)
- Implications : The planar pyridine ring may enhance DNA intercalation properties, diverging from chroman-based CNS activity .
Functional Group Analogues
2.2.1. Methoxyamine Hydrochloride (CH₅NO·HCl)
- Key Differences : A simple primary amine with a methoxy group.
- Implications : Lacks the chroman ring, resulting in lower molecular complexity and shorter duration of action. Used in oligonucleotide synthesis .
2.2.2. Methylamine Hydrochloride (CH₅N·HCl)
- Key Differences : Simplest alkylamine hydrochloride.
- Implications: Limited steric hindrance and higher volatility compared to (S)-7-Methoxychroman-3-amine HCl. Commonly employed in organic synthesis .
Physicochemical and Pharmacological Comparison
- Solubility: The hydrochloride salt of (S)-7-Methoxychroman-3-amine improves aqueous solubility (>50 mg/mL estimated) compared to neutral chromanones (<10 mg/mL) .
- Stability : The chroman ring confers resistance to oxidation relative to pyridine or simple amine derivatives .
Biological Activity
(S)-7-Methoxychroman-3-amine hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic properties, and implications for drug development.
Chemical Structure
(S)-7-Methoxychroman-3-amine HCl is derived from the chroman scaffold, characterized by a methoxy group at the 7-position and an amine functional group at the 3-position. The structural formula can be represented as follows:
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has been shown to induce apoptosis in various cancer cell lines. Its mechanism involves the formation of DNA interstrand cross-links (ICLs), which inhibit DNA replication and transcription, leading to cell death .
- Receptor Modulation : Preliminary studies suggest that this compound may act as a selective agonist for dopamine D3 receptors, which are implicated in neurodegenerative diseases and mood disorders .
- Antioxidant Properties : The methoxy group contributes to its antioxidative capacity, potentially mitigating oxidative stress in cells .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of DNA ICLs |
| MCF-7 (breast cancer) | 12 | Apoptosis via mitochondrial pathway |
| A549 (lung cancer) | 18 | Inhibition of cell proliferation |
The IC50 values indicate the concentration required to inhibit 50% of cell viability, suggesting that this compound has significant anticancer properties.
Case Studies
- Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in increased levels of phosphorylated H2AX, a marker for DNA damage. This suggests that the compound effectively induces DNA damage leading to apoptosis in HeLa cells .
- Neuroprotective Effects : In animal models, the compound showed promise in reducing neuroinflammation and protecting against dopaminergic neuron loss, indicating potential applications in treating Parkinson's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
